molecular formula C17H22N4O2S B2490158 3-methyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1796992-45-4

3-methyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No. B2490158
CAS RN: 1796992-45-4
M. Wt: 346.45
InChI Key: SSAZXSRDFVGXCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, aiming to incorporate various functional groups into a core heterocyclic framework. For instance, Desai et al. (2016) describe the synthesis of a series of 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives, showcasing the complexity involved in assembling such molecules. The structures of these compounds are confirmed through IR, 1H NMR, 13C NMR, and mass spectral analysis, demonstrating the detailed analytical approach required to characterize these complex molecules (Desai, Makwana, & Senta, 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using various spectroscopic techniques, including NMR and IR spectroscopy, which provide insights into the arrangement of atoms and the presence of specific functional groups. Mohamed-Ezzat et al. (2023) illustrate this through the synthesis and structural characterization of a related sulfonamide compound, where π-π interactions and hydrogen bonding play a crucial role in forming a three-dimensional network in the crystal structure (Mohamed-Ezzat, Kariuki, & Azzam, 2023).

Chemical Reactions and Properties

The reactivity of such molecules often involves interactions with biological targets, such as enzymes or receptors. Esteve et al. (2006) have identified a series of pyrrolopyrimidin-6-yl benzenesulfonamides as potent A2B adenosine receptor antagonists, highlighting the chemical reactivity of these molecules with specific biological targets and their potential as therapeutic agents (Esteve et al., 2006).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the practical application of these compounds. Studies often utilize computational methods, such as density functional theory (DFT), to predict these properties and guide the synthesis and application of the compounds. Elangovan et al. (2021) provide an example of such an analysis, where the physical properties of a novel synthesized compound were characterized using computational and spectral methods (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with other molecules, are fundamental aspects of these compounds. The detailed investigation of these properties facilitates understanding their potential biological activities and therapeutic applications. Studies like those by Poyraz et al. (2023) highlight the multifunctional nature of these compounds, including their potential as enzyme inhibitors and antimicrobial agents, demonstrating the broad spectrum of chemical properties that can be explored for therapeutic purposes (Poyraz et al., 2023).

Scientific Research Applications

Analytical Detection and Metabolism Studies

Metabolite Identification in Humans

Chemical compounds similar to the one mentioned are often part of studies aimed at identifying metabolites following the consumption of specific foods or drugs. For example, the identification of urine metabolites of certain compounds following the consumption of cooked chicken reveals how human metabolism breaks down specific chemicals, highlighting the importance of understanding metabolic pathways for health and safety assessments (Kulp et al., 2000).

Pharmacokinetics Studies

Research into the pharmacokinetics of chemical compounds, such as CERC-301, provides essential data on how drugs are absorbed, distributed, metabolized, and excreted in the body. Such studies guide dose selection in clinical trials and inform safety profiles (Garner et al., 2015).

Toxicology and Safety Assessments

Exposure to Environmental Pollutants

Investigations into the changes in DNA methylation patterns in subjects exposed to low-dose benzene illustrate the potential health impacts of environmental pollutants. Such research underscores the need for safety assessments and regulatory measures to protect public health (Bollati et al., 2007).

Toxicological Investigations

Studies on the toxicological effects of specific compounds, like the toxic encephalopathy and methemoglobinemia case after poisoning, highlight the critical need for understanding the toxicological profiles of chemicals, especially new or less studied ones. This knowledge is essential for emergency responses and developing treatment protocols (Tao et al., 2022).

Environmental and Occupational Health

Biomonitoring of Chemical Exposure

Research into the environmental exposure to organophosphorus and pyrethroid pesticides in children demonstrates the significance of biomonitoring to assess exposure levels and the associated health risks. Understanding how chemicals, similar to the one , behave in the environment and affect human health is crucial for developing preventive strategies and policies (Babina et al., 2012).

Mechanism of Action

properties

IUPAC Name

3-methyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-13-6-5-7-15(10-13)24(22,23)18-12-16-19-14(2)11-17(20-16)21-8-3-4-9-21/h5-7,10-11,18H,3-4,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSAZXSRDFVGXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2=NC(=CC(=N2)N3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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